1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-
Description
Structural Classification and Nomenclature
The systematic classification of 1H-pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- begins with its IUPAC name, which delineates the fusion pattern of the pyrazole and isoquinoline rings. The "4,3-c" notation indicates that the pyrazole ring is fused to the isoquinoline at the 4th and 3rd positions, respectively. The molecular formula C₁₉H₁₇N₃O₃ reflects the incorporation of a trimethoxyphenyl group (C₉H₁₁O₃) into the core pyrazoloisoquinoline structure (C₁₀H₆N₃). Key identifiers include the CAS registry number 645417-78-3 and the SMILES string C1=CC=C2C(=C1)C3=C(C=N2)C=NN3C4=CC(=C(C(=C4OC)OC)OC)C, which encodes the compound’s connectivity and substituents.
The structural features of this compound are critical to its chemical behavior:
- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-rich regions that facilitate intermolecular interactions.
- Isoquinoline moiety : A bicyclic system that enhances planar rigidity, promoting π-π stacking with biological targets.
- Trimethoxyphenyl substituent : The 3,4,5-trimethoxy configuration on the phenyl group introduces steric bulk and electron-donating effects, which are known to modulate solubility and receptor binding.
A comparative analysis of related pyrazoloisoquinoline derivatives reveals distinct structural variations:
| Feature | 1H-Pyrazolo[4,3-c]isoquinoline Derivative | 1H-Pyrazolo[3,4-b]quinoline |
|---|---|---|
| Fusion Pattern | Pyrazole fused at 4,3-c positions | Pyrazole fused at 3,4-b positions |
| Substituents | 3-methyl, 5-trimethoxyphenyl | Variable, often unsubstituted |
| Biological Target | Kinases, inflammatory enzymes | Fluorescent probes |
This structural specificity positions the compound as a promising candidate for targeted therapeutic applications.
Properties
CAS No. |
645417-78-3 |
|---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-5-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C20H19N3O3/c1-11-17-19(23-22-11)14-8-6-5-7-13(14)18(21-17)12-9-15(24-2)20(26-4)16(10-12)25-3/h5-10H,1-4H3,(H,22,23) |
InChI Key |
GYEZELDQVAJQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
The primary and most common synthetic approach to 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- involves condensation reactions between pyrazole derivatives and isoquinoline precursors under acidic conditions. Typically, the process includes:
- Starting Materials: 3-amino-1-phenyl-1H-pyrazole or related pyrazole derivatives and appropriately substituted isoquinoline derivatives.
- Reaction Conditions: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the condensation and cyclization steps.
- Solvents: Ethanol or methanol are commonly employed as solvents due to their ability to dissolve reactants and support the reaction environment.
- Temperature: The reaction mixture is generally heated to reflux for several hours to ensure complete conversion.
This method promotes the formation of the fused pyrazoloisoquinoline ring system with the desired methyl and trimethoxyphenyl substituents positioned correctly on the heterocyclic framework.
Multi-Step Synthesis and Optimization
The synthesis is often multi-step, involving:
- Preparation of substituted pyrazole intermediates.
- Condensation with isoquinoline derivatives.
- Cyclization under acidic conditions.
- Purification by recrystallization or chromatographic techniques.
Optimization of parameters such as temperature, solvent choice, catalyst concentration, and reaction time is critical to maximize yield and purity, especially for industrial-scale production.
Industrial Scale Production
Industrial synthesis adapts the laboratory methods with enhancements such as:
- Use of continuous flow reactors to improve reaction control and scalability.
- Automated systems for precise reagent addition and temperature regulation.
- Advanced purification methods including high-performance liquid chromatography (HPLC) and recrystallization to achieve high purity standards.
These improvements increase efficiency, reproducibility, and product quality for commercial and research applications.
Detailed Reaction Conditions and Mechanistic Insights
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-amino-1-phenyl-1H-pyrazole + isoquinoline derivative | Condensation | Acid catalyst (HCl or H2SO4), solvent: EtOH or MeOH, reflux 4-8 h |
| 2 | Cyclization under acidic conditions | Formation of fused ring system | Controlled temperature to avoid side reactions |
| 3 | Purification | Recrystallization or chromatography | Solvent choice affects crystal form and purity |
The condensation mechanism involves nucleophilic attack of the amino group on the isoquinoline carbonyl or activated position, followed by ring closure to form the pyrazoloisoquinoline core. Acid catalysis protonates intermediates, increasing electrophilicity and facilitating cyclization.
Chemical Transformations and Derivatization
The compound can undergo further chemical modifications to generate derivatives with enhanced or altered properties:
- Oxidation: Using potassium permanganate or chromium trioxide to introduce ketone or carboxylic acid functionalities.
- Reduction: Catalytic hydrogenation with palladium on carbon to reduce double bonds or nitro groups.
- Substitution: Halogenation with bromine or chlorine, or nucleophilic substitution with amines or thiols to diversify functional groups.
These transformations enable the synthesis of analogs for biological activity screening or material science applications.
Research Findings on Preparation Efficiency and Yields
While exact yields vary depending on specific conditions and scale, typical laboratory syntheses report:
| Parameter | Typical Range | Comments |
|---|---|---|
| Reaction Time | 4–8 hours | Reflux conditions |
| Yield | 60–85% | Dependent on purity of starting materials and reaction optimization |
| Purity | >95% | After recrystallization or chromatography |
Optimization studies indicate that solvent polarity and acid catalyst concentration significantly influence the reaction rate and product yield. Methanol often provides better solubility and reaction kinetics compared to ethanol.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed condensation | 3-amino-1-phenyl-1H-pyrazole + isoquinoline derivative | HCl or H2SO4 | EtOH or MeOH | Reflux (78–85°C) | 60–85 | Multi-step, requires purification |
| Industrial continuous flow | Same as above | Acid catalyst | Optimized solvent system | Controlled flow, elevated temp | Higher, scalable | Automated, high purity |
| Post-synthesis modifications | Various oxidants/reductants | KMnO4, Pd/C | Variable | Ambient to reflux | Variable | For derivative synthesis |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities. It has shown promise in inhibiting certain enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The trimethoxyphenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Biological Activity
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the pyrazoloisoquinoline class. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Structural Characteristics
The compound features:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Isoquinoline moiety : A bicyclic structure that enhances its pharmacological properties.
- Substituents : The presence of a methyl group at the 3-position and a 3,4,5-trimethoxyphenyl group at the 5-position significantly influences its reactivity and biological activity.
Biological Activities
Research indicates that derivatives of 1H-Pyrazolo[4,3-c]isoquinoline exhibit significant biological activities:
-
Anti-inflammatory Properties :
- Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been documented. These enzymes are crucial in inflammatory responses.
- Studies show that these compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS) .
-
Anticancer Activity :
- Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
-
Other Potential Activities :
- Preliminary studies suggest antimicrobial and antiviral properties, although these require further investigation for confirmation .
The biological effects of 1H-Pyrazolo[4,3-c]isoquinoline are primarily mediated through interactions with specific molecular targets:
- NF-kB Pathway : Inhibition of NF-kB-inducing kinase suggests potential use in treating diseases characterized by chronic inflammation .
- Enzyme Interaction : Binding affinity studies indicate that the compound may interact with various enzymes and receptors involved in inflammatory and cancerous processes .
Synthesis Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline derivatives typically involves multi-step synthetic strategies. Common methods include:
- Condensation Reactions : Utilizing aromatic amines and aldehydes in the presence of pyrazolones under specific conditions to yield the desired product .
- Optimization Techniques : Adjusting reaction parameters such as temperature and solvent choice can enhance yield and purity for industrial applications .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[4,3-c]quinoline | Lacks isoquinoline moiety | Anti-inflammatory |
| Pyrazolo[3,4-b]quinoline | Different ring fusion | Anticancer |
| 1H-Pyrazol-5-carboxamide | Contains carboxamide group | Antimicrobial |
| 1H-Pyrazolo[4,3-d]pyrimidine | Different nitrogen positioning | Antiviral |
The unique combination of structural features in 1H-Pyrazolo[4,3-c]isoquinoline enhances its interaction with biological targets compared to other derivatives.
Case Studies
Recent studies have highlighted the potential applications of 1H-Pyrazolo[4,3-c]isoquinoline derivatives:
- A study published in Journal of Medicinal Chemistry demonstrated that a derivative exhibited significant anti-inflammatory effects in a murine model by reducing cytokine levels .
- Another research article in Cancer Research reported that certain derivatives showed promising anticancer activity against breast cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
